1-Acetyl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione
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Overview
Description
1-Acetyl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound belonging to the class of naphthoquinoline derivatives This compound is characterized by its unique structure, which includes a naphthoquinoline core with an acetyl group at position 1 and a chlorine atom at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione can be achieved through several methods. One common approach involves the reaction of N-(9,10-anthraquinon-1-yl)chloroacetamide with sodium p-toluenesulfinate. This reaction proceeds under mild conditions and involves nucleophilic substitution of the tosyl group by nitrogen and oxygen nucleophiles . The resulting intermediate undergoes cyclization to form the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 6 can be substituted by nucleophiles such as amines, phenols, and hydroxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, amines, and phenols are commonly used under mild heating conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce quinone derivatives.
Scientific Research Applications
1-Acetyl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Acetyl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit key enzymes involved in viral replication. As an inhibitor of apoptosis signal-regulating kinase 1 (ASK1), the compound interferes with the signaling pathways that regulate cell apoptosis, thereby enhancing cell survival .
Comparison with Similar Compounds
1-Amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione: This compound shares a similar naphthoquinoline core but has an amino group instead of an acetyl group at position 1.
1-Tosyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione: This derivative features a tosyl group at position 1, which can be substituted by various nucleophiles.
Uniqueness: 1-Acetyl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(16Z)-10-chloro-16-(1-hydroxyethylidene)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClNO3/c1-8(21)13-14-9-4-2-3-5-10(9)17(22)15-11(19)6-7-12(16(14)15)20-18(13)23/h2-7,21H,1H3/b13-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUJBJKKUPMMKA-JYRVWZFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2=C3C(=NC1=O)C=CC(=C3C(=O)C4=CC=CC=C42)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\C2=C3C(=NC1=O)C=CC(=C3C(=O)C4=CC=CC=C42)Cl)/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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